1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene
Overview
Description
1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene is an organic compound characterized by the presence of difluoromethoxy, fluoro, and nitro functional groups attached to a benzene ring
Preparation Methods
The synthesis of 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene typically involves the introduction of the difluoromethoxy group onto a fluoronitrobenzene precursor. One common method includes the reaction of 2-fluoro-3-nitroanisole with difluoromethylating agents under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the difluoromethoxy group, leading to the formation of different oxidation products.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative being studied .
Comparison with Similar Compounds
1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene can be compared with other similar compounds, such as:
1-(Difluoromethoxy)-2-fluoro-4-nitrobenzene: Similar structure but with the nitro group in a different position, leading to different reactivity and applications.
1-(Difluoromethoxy)-3-fluoro-2-nitrobenzene:
1-(Difluoromethoxy)-2-chloro-3-nitrobenzene: Substitution of the fluoro group with a chloro group, affecting its chemical behavior and applications.
Properties
IUPAC Name |
1-(difluoromethoxy)-2-fluoro-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-6-4(11(12)13)2-1-3-5(6)14-7(9)10/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFJFSJXVNUFLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673303 | |
Record name | 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214326-24-5 | |
Record name | 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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